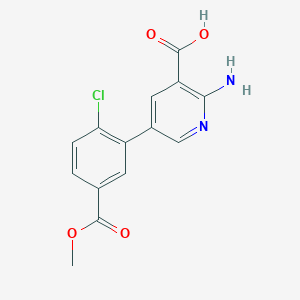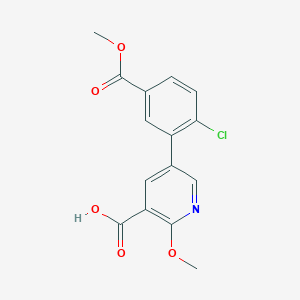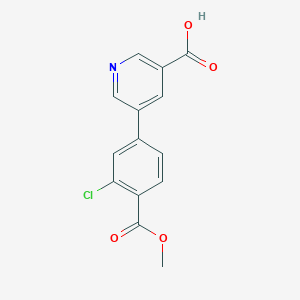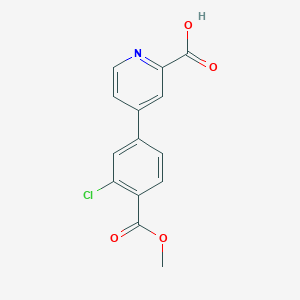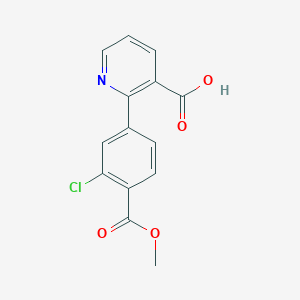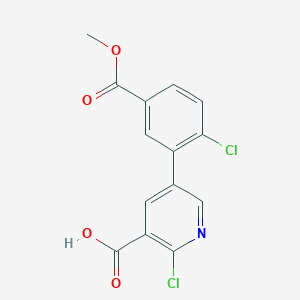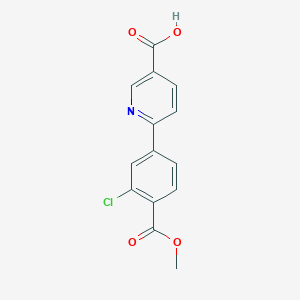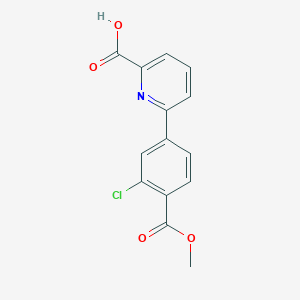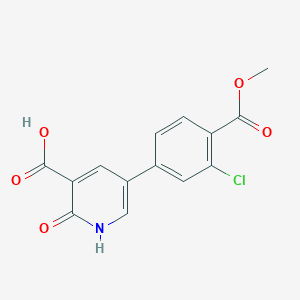
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, otherwise known as 5-CMPCA, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.58 g/mol. 5-CMPCA is an important component of many useful compounds, including pharmaceuticals and biochemicals, and has been used in a variety of different experiments.
Wissenschaftliche Forschungsanwendungen
5-CMPCA has been used in a variety of scientific research applications, including enzyme inhibition, protein purification, and cell culture experiments. It is an effective inhibitor of the enzyme tyrosinase, which is important for melanin synthesis. It is also a useful tool for protein purification, as it can be used to separate proteins from other molecules in a sample. In addition, 5-CMPCA has been used in cell culture experiments to study the effects of various compounds on cell growth and metabolism.
Wirkmechanismus
The mechanism of action of 5-CMPCA is not yet fully understood. It is believed to act by inhibiting the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition leads to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPCA are not yet fully understood. It is believed to inhibit the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition can lead to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-CMPCA in laboratory experiments include its high yield, cost-effectiveness, and ease of synthesis. It is also a reliable and efficient inhibitor of the enzyme tyrosinase, making it a useful tool for studying the effects of various compounds on cell growth and metabolism. The main limitation of using 5-CMPCA in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects may not always be predictable.
Zukünftige Richtungen
The future directions of 5-CMPCA research include further investigation into its mechanism of action, as well as its potential applications in the fields of medicine and biotechnology. In addition, further research into the biochemical and physiological effects of 5-CMPCA is needed in order to fully understand its potential uses and applications. Finally, further research into its potential side effects and toxicity is also needed in order to ensure its safe use in laboratory experiments and clinical trials.
Synthesemethoden
The synthesis of 5-CMPCA is a relatively simple process that involves the reaction of 3-chloro-4-methoxycarbonylphenol and picolinic acid. This reaction is conducted in an acidic medium, such as hydrochloric acid, and the product is isolated by crystallization. The yield of 5-CMPCA is typically around 95%, making it a highly efficient reaction. This method has been used in a variety of different experiments and is a reliable and cost-effective method for synthesizing 5-CMPCA.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-4-2-8(6-11(10)15)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVIBVPOOPDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

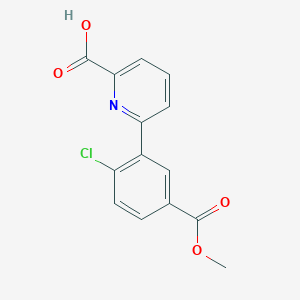
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)

